molecular formula C19H11N3S B5876103 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 370844-73-8

3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B5876103
CAS No.: 370844-73-8
M. Wt: 313.4 g/mol
InChI Key: GYGNTBSGPUFNTO-UHFFFAOYSA-N
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Description

3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile is a heterocyclic compound featuring a benzo[b][1,6]naphthyridine core substituted with a phenylthio group at position 3 and a cyano group at position 3. The phenylthio substituent introduces lipophilicity, which may enhance membrane permeability, while the cyano group contributes to electronic effects that influence binding interactions . Synthesis of such derivatives often involves palladium-catalyzed cross-coupling or annulation reactions, as seen in related benzo[1,6]naphthyridine systems .

Properties

IUPAC Name

3-phenylsulfanylbenzo[b][1,6]naphthyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3S/c20-11-16-18-14(10-13-6-4-5-9-17(13)22-18)12-21-19(16)23-15-7-2-1-3-8-15/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGNTBSGPUFNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355369
Record name Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370844-73-8
Record name Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired naphthyridine core. For instance, the reaction of benzonaphthyridine N-oxides with phenyl isocyanate can lead to the formation of the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit certain cancer cell lines . Additionally, it has been explored for its antimicrobial, anti-inflammatory, and antioxidant activities. In the field of biology, it may be used as a tool to study specific molecular pathways and targets. Industrial applications include its use in the synthesis of other complex organic molecules and as a potential component in materials science .

Mechanism of Action

The mechanism of action of 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or inhibit certain enzymes involved in cell proliferation . The phenylthio group may play a crucial role in enhancing its binding affinity to these targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly alter molecular properties. Below is a comparative table of key compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile 3-(PhS), 4-CN C17H11N3S 297.35 High lipophilicity (logP ~3.5)
4-Hydroxy-1,6-naphthyridine-3-carbonitrile 4-OH, 3-CN C9H5N3O 171.16 Polar (logP ~1.2)
2-(2'-Ethoxybiphenyl)-4-hydroxy-1,6-naphthyridine-3-carbonitrile 2-(Ethoxybiphenyl),4-OH,3-CN C23H17N3O2 367.40 Extended conjugation, bulky
7-Chloro-1-methoxy-3-phenyl-benzo[1,6]naphthyridine 7-Cl, 1-OCH3, 3-Ph C19H13ClN2O 320.77 Moderate solubility
  • Lipophilicity : The phenylthio group in the target compound increases logP compared to hydroxy-substituted analogs (e.g., 4-hydroxy-1,6-naphthyridine-3-carbonitrile, logP ~1.2), suggesting better membrane penetration .
  • Steric Effects : Bulky substituents, such as the ethoxybiphenyl group in the 2-position (evidence 3), reduce rotational freedom and may hinder target binding compared to the smaller phenylthio group .

Biological Activity

3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile, with the chemical formula C19H11N3SC_{19}H_{11}N_{3}S and CAS number 675879-63-7, is a compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related naphthyridine derivatives have shown effective inhibition against various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Naphthyridine Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
Benzo[b][1,6]naphthyridin-4-oneMCF75.2Cell cycle arrest
2-(Phenylthio)-benzo[b][1,6]naphthyridin-4-oneHCT1168.0Apoptosis induction

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds within the naphthyridine class have demonstrated activity against a range of bacteria and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity associated with this compound. Similar structures have been reported to inhibit enzymes such as alkaline phosphatase and various kinases, which are crucial in cancer progression and other diseases.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a series of naphthyridine derivatives, including this compound. The study found that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cells through caspase activation pathways.

Research on Antimicrobial Properties

In another research effort, derivatives were tested for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the naphthyridine structure enhanced antimicrobial potency, suggesting a structure-activity relationship that warrants further exploration.

Q & A

Q. What are the standard synthetic protocols for 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
  • Cyclization : Use of phosphoric acid (H₃PO₄) at 130°C to form the naphthyridine core, as demonstrated in analogous naphthyridine syntheses .
  • Thioether formation : Introduction of the phenylthio group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., THF) and catalysts like triethylamine .
  • Purification : Column chromatography or crystallization from ethanol/THF mixtures to achieve >95% purity .
    Key parameters: Temperature control (±2°C), solvent polarity, and stoichiometric ratios of precursors.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzo[b]naphthyridines appear as multiplet clusters at δ 7.2–8.5 ppm .
  • FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C-S (~680 cm⁻¹) validate functional groups .
  • Mass spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]+ ion for C₁₉H₁₁N₃S: calc. 313.0678, observed 313.0682) .
  • UV-Vis : Conjugation in the naphthyridine core results in λmax ~320–350 nm, useful for tracking electronic transitions .

Q. How is purity assessed during synthesis?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica gel plates (e.g., hexane/ethyl acetate 7:3, Rf ~0.5) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<2% threshold) .
  • Melting point : Sharp melting range (e.g., 215–217°C) indicates crystalline purity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and electronic properties?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to analyze HOMO-LUMO gaps (~4.2 eV for naphthyridines), correlating with redox behavior .
  • NBO analysis : Quantify charge distribution; the phenylthio group exhibits partial negative charge (-0.32e), influencing nucleophilic attack sites .
  • Molecular docking : Predict binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., MIC against S. aureus ATCC 25923) to minimize lab-specific variability .
  • SAR studies : Compare derivatives (e.g., replacing phenylthio with methylthio) to isolate substituent effects on potency .
  • Metabolic stability tests : Liver microsome assays (human/rat) assess if conflicting results arise from differential metabolism .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require trade-offs in post-reaction workup .
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to improve regioselectivity; ZnCl₂ increases yield by 15% in analogous systems .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h with 80% yield retention, as demonstrated for pyridazine-carbonitriles .

Q. What structural modifications enhance solubility for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to dissolve hydrophobic naphthyridines without cytotoxicity .
  • Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the 4-position; sulfonation increases aqueous solubility by 20-fold in similar compounds .
  • Salt formation : React with HCl to form water-soluble hydrochloride salts, monitored by pH titration .

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